Pedunculoside

Descripción general

Descripción

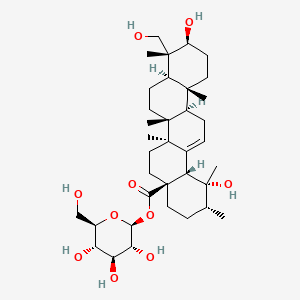

Pedunculoside is a triterpenoid saponin.

This compound is a natural product found in Rubus ellipticus var. obcordatus, Ilex excelsa, and other organisms with data available.

Aplicaciones Científicas De Investigación

Tratamiento de enfermedades cardiovasculares

El pedunculoside, una saponina triterpénica derivada de diversas especies de Ilex, tiene potencial como tratamiento para las enfermedades cardiovasculares . Sin embargo, su aplicación clínica se ve obstaculizada por su baja biodisponibilidad, eliminación rápida y extenso metabolismo intestinal a ácido rotundico .

Farmacocinética

Se llevó a cabo un estudio para investigar el comportamiento farmacocinético del this compound. Los resultados indicaron que el this compound se eliminó rápidamente, con una vida media (t 1/2) de 99,968 ± 18,284 min y un tiempo medio de residencia (MRT) de 48,598 ± 8,362 min .

Medicina tradicional china (MTC)

El this compound es un componente de Ilex rotunda, una medicina tradicional china llamada Jiubiying, que se utiliza para el tratamiento del frío y la fiebre, la amigdalitis, el dolor de garganta, la hepatitis aguda y crónica .

Interacción con otros componentes de extractos herbales

Un estudio encontró que otros componentes coexistentes en el extracto de Ilex rotunda (IRE) pueden disminuir la absorción del this compound. Las interacciones compuesto-compuesto entre el this compound y otros componentes de extractos herbales pueden alterar el comportamiento farmacocinético del this compound .

Separación cromatográfica

El this compound se puede separar utilizando una columna Agilent Zorbax Eclipse Plus C18, 2.1 × 50 mm i.d., 3.5 μm, en un sistema Shimadzu LC-30A UFLC .

Mecanismo De Acción

Target of Action

Pedunculoside is a naturally occurring triterpene glycoside derived from the bark of iron holly . It has been found to regulate PPAR-γ, CCAAT/Enhancer-binding Protein α (C/EBPα), and SREBP-1 expression . These targets play crucial roles in various biological processes, including inflammation, lipid metabolism, and cell proliferation.

Mode of Action

This compound interacts with its targets to exert its therapeutic effects. It downregulates the expression of EMT-related proteins through MAPK and Nrf2 pathways . This interaction results in decreased ROS production and inhibition of cell migration and invasion ability .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates anti-inflammatory responses, inhibits oxidative stress, suppresses abnormal immune responses, and regulates signal transduction . It also inhibits the TNF-alpha-stimulated activation of p38 and extracellular signal-regulated kinase .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has anti-inflammatory, anti-tumor, anti-viral, cholesterol-lowering, and blood-pressure-lowering effects . In addition, it has been shown to inhibit the pathological phenotypes of fibroblast-like synoviocytes and protect against collagen-induced arthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, both this compound and this compound–βCDP exhibited the highest stability in simulated gastric fluid and simulated intestinal fluid but were readily metabolized when co-incubated with Bifidobacterium adolescentis and Bifidobacterium breve . This suggests that the gut microbiota may play a role in the metabolism and efficacy of this compound.

Análisis Bioquímico

Biochemical Properties

Pedunculoside plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as Bifidobacterium adolescentis and Bifidobacterium breve, where it is readily metabolized . These interactions suggest that this compound may influence gut microbiota and intestinal metabolism. Additionally, this compound has been found to interact with various biomolecules, enhancing its pharmacokinetic profile by increasing plasma exposure and reducing intestinal metabolism .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has shown therapeutic effects on myocardial infarction by modulating cellular functions and improving heart health . Its impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to form a water-soluble inclusion complex with beta-CD polymer, which enhances its stability and pharmacokinetic properties . This complex formation allows this compound to exert its effects more efficiently at the molecular level, including enzyme inhibition and modulation of gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits the highest stability in simulated gastric and intestinal fluids but is readily metabolized when co-incubated with specific gut bacteria . Long-term effects on cellular function have also been noted, with this compound demonstrating potential therapeutic benefits over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that this compound has poor oral bioavailability, with only 3.37% being absorbed when administered orally . Its pharmacokinetic profile improves significantly when administered as a beta-CD polymer inclusion complex . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is rapidly distributed to tissues and metabolized, with studies highlighting its poor oral bioavailability and extensive intestinal metabolism . The formation of the beta-CD polymer inclusion complex has been shown to enhance its metabolic stability and reduce intestinal degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The formation of the beta-CD polymer inclusion complex enhances its transport and distribution by increasing plasma exposure and reducing elimination . This improved pharmacokinetic profile allows this compound to exert its therapeutic effects more effectively.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The formation of the beta-CD polymer inclusion complex directs this compound to specific compartments or organelles, enhancing its activity and function . This targeted localization allows this compound to exert its effects at the subcellular level, including enzyme inhibition and modulation of gene expression.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22-,23-,24+,25-,26+,27-,28-,29+,31+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARPFJIXBULVPK-FBAXZNBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962647 | |

| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42719-32-4 | |

| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of pedunculoside?

A1: Research suggests that this compound possesses several pharmacological activities, including:

- Anti-inflammatory: this compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo studies. [, ] It can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α). [] In a mouse model of mastitis, this compound attenuated inflammation by suppressing the AKT/NF-κB and MAPK signaling pathways. []

- Anti-arthritic: In a rat model of collagen-induced arthritis, this compound significantly reduced synovial inflammation and bone destruction, suggesting its potential therapeutic value for rheumatoid arthritis. []

- Hypolipidemic: Studies have shown that this compound exhibits cholesterol-lowering effects. [, ]

- Wound Healing: this compound has demonstrated potential in promoting oral ulcer healing in mice, possibly through the upregulation of STAT3 and Smad3 signaling pathways. []

Q2: How does this compound interact with cellular targets to exert its effects?

A2: While the exact mechanisms of action are still under investigation, studies suggest this compound interacts with specific signaling pathways:

- Inhibition of AKT Signaling: this compound has been shown to inhibit the phosphorylation of AKT protein by binding to its ASP-184 site, subsequently suppressing downstream pro-inflammatory pathways like NF-κB and MAPK. []

- Modulation of Hippo Pathway: Research indicates that this compound can influence the Hippo pathway by targeting LATS2 mRNA, potentially contributing to its anticancer effects. []

- Upregulation of STAT3 and Smad3: this compound's ability to promote oral ulcer healing may be linked to its upregulation of STAT3 and Smad3 signaling pathways. []

Q3: What is the chemical structure of this compound?

A: this compound is a triterpene saponin, meaning it consists of a triterpene aglycone (rotundic acid) attached to a sugar molecule (glucose). Its structure is characterized by a glucose ester of 3β, 19α, 23-trihydroxyurs-12-en-28-oic acid. [, ]

Q4: What are the molecular formula and weight of this compound?

A: this compound has the molecular formula C42H66O13 and a molecular weight of 778.96 g/mol. [, ]

Q5: How is this compound characterized using spectroscopic techniques?

A5: Various spectroscopic methods are employed for this compound structural elucidation:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, respectively, helping to determine its structure. []

- Mass Spectrometry (MS): MS techniques, such as LC-MS/MS and ESI-MSn, are used to determine the molecular weight of this compound and identify its fragments, aiding in structural confirmation and analyzing its metabolic profile. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy reveals the functional groups present in this compound by analyzing its interactions with infrared light. []

Q6: How stable is this compound under different conditions?

A6: Studies have investigated this compound's stability in various environments:

- Simulated Gastric and Intestinal Fluids: this compound exhibits good stability in simulated gastric and intestinal fluids, suggesting its potential for oral administration. []

- Microbial Metabolism: While stable in simulated gut fluids, this compound is readily metabolized by certain gut bacteria, such as Bifidobacterium adolescentis and Bifidobacterium breve, highlighting the role of gut microbiota in its pharmacokinetics. [, ]

- Temperature: this compound remains stable at room temperature for a limited time and exhibits improved stability when stored at -20°C. []

Q7: What are the common methods for extracting and purifying this compound?

A7: Several methods have been explored for isolating this compound from plant material:

- Solvent Extraction: Ethanol is commonly used for extracting this compound from Ilex rotunda bark, with optimal conditions varying depending on the desired purity and yield. [, , , ]

- Crystallization: After extraction, this compound can be further purified through crystallization techniques, often using solvents like water, ethanol, or methanol. [, , , ]

- Chromatographic Techniques: Various chromatographic methods, including macroporous resin chromatography, polyamide column chromatography, and high-speed counter-current chromatography (HSCCC), have been successfully employed for this compound purification. [, , ]

Q8: Are there any formulation strategies to improve this compound's solubility and bioavailability?

A: Yes, the development of a water-soluble inclusion complex using polymer β-cyclodextrin (CDP) has shown significant promise in enhancing this compound's solubility and bioavailability. [] This complex demonstrated improved anti-inflammatory activity compared to free this compound. []

Q9: What is known about the pharmacokinetics of this compound?

A: this compound exhibits poor oral bioavailability, estimated to be around 3.37% in rats. [, ] This suggests that it might be poorly absorbed or extensively metabolized before reaching systemic circulation.

Q10: How is this compound metabolized in the body?

A: LC-Q-TOF/MS-based studies have identified various metabolites of this compound, suggesting that it undergoes extensive phase I and phase II metabolism, primarily in the liver. [] The gut microbiota also plays a significant role in its metabolism. [, ]

Q11: What is the role of gut microbiota in this compound's pharmacokinetics?

A: Studies using pseudo-germ-free rat models (with suppressed gut microbiota) have shown that the absence of gut bacteria significantly reduces the systemic exposure of this compound. [] This suggests that gut microbiota facilitates the absorption and potentially influences the metabolism of this compound.

Q12: What analytical methods are used to quantify this compound?

A12: Several methods have been developed for accurate quantification of this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with evaporative light scattering detection (ELSD) or UV detection, is commonly employed for analyzing this compound in plant materials and biological samples. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for quantifying this compound in complex matrices like plasma. [, , ] This method is valuable for pharmacokinetic studies.

Q13: How are the analytical methods for this compound validated?

A13: Analytical methods for this compound quantification undergo rigorous validation to ensure their reliability and accuracy. Key parameters assessed during method validation include:

- Linearity: The linear relationship between the analyte concentration and detector response over a defined range. [, , , ]

- Precision: The degree of agreement among individual test results under prescribed conditions (intra-day and inter-day precision). [, , , , ]

- Accuracy: The closeness of the measured value to the true value. [, , , ]

- Recovery: The efficiency of extracting the analyte from the sample matrix. [, ]

- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. [, , , , ]

Q14: What is the safety profile of this compound?

A: While preclinical studies using a water-soluble inclusion complex of this compound (PE–CDP) indicated good tolerability in single-dose administrations, [] more comprehensive toxicity studies are needed to fully assess the safety profile of this compound for long-term use in humans.

Q15: What are the potential future applications of this compound?

A15: this compound's diverse pharmacological activities warrant further investigation for potential therapeutic applications:

- Inflammatory Diseases: Its potent anti-inflammatory effects make it a promising candidate for conditions like rheumatoid arthritis, inflammatory bowel disease, and mastitis. [, , ]

- Metabolic Disorders: this compound's hypolipidemic properties suggest potential for managing dyslipidemia and related cardiovascular risks. [, ]

- Wound Healing: Its ability to promote oral ulcer healing suggests potential applications in wound management and tissue regeneration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.